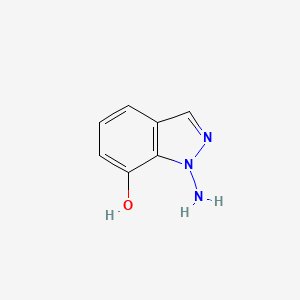

1-Amino-1h-indazol-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1-aminoindazol-7-ol |

InChI |

InChI=1S/C7H7N3O/c8-10-7-5(4-9-10)2-1-3-6(7)11/h1-4,11H,8H2 |

InChI Key |

NZSLZHNIOXEQMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N(N=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 1-Amino-1h-indazol-7-ol?

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "1-Amino-1h-indazol-7-ol" did not yield specific data. This guide focuses on the closely related and documented isomer, 7-Amino-1H-indazol-6-ol . It is presumed that this is the compound of interest.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Many indazole-containing compounds have been developed as potent inhibitors of protein kinases, playing a crucial role in the treatment of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the biological context of 7-Amino-1H-indazol-6-ol, a key intermediate and potential pharmacophore in drug discovery.

Physical and Chemical Properties

The physical and chemical properties of 7-Amino-1H-indazol-6-ol are summarized below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O | --INVALID-LINK--[1] |

| Molecular Weight | 149.15 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 7-amino-1H-indazol-6-ol | --INVALID-LINK--[1] |

| CAS Number | 39761-89-2 | --INVALID-LINK--[1] |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| XLogP3 | 0.5 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |

Spectral Data

While specific experimental spectra for 7-Amino-1H-indazol-6-ol are not available in the searched databases, the following represents the expected spectral characteristics based on its structure and data from similar indazole derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as signals for the amino and hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the molecular formula C₇H₇N₃O. The chemical shifts of the carbons in the aromatic ring would be indicative of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic indazole core.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 149.15 g/mol . Fragmentation patterns would be consistent with the indazole ring structure.

Experimental Protocols

Synthesis of 6-Aminoindazole from 6-Nitro-1H-indazole (Adaptable for 7-Amino-1H-indazol-6-ol)

This protocol describes the reduction of a nitro group to an amino group on the indazole ring. A similar approach could be employed for the synthesis of 7-Amino-1H-indazol-6-ol, starting from 6-hydroxy-7-nitro-1H-indazole.

Materials:

-

6-Nitro-1H-indazole (or 6-hydroxy-7-nitro-1H-indazole)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve the starting nitroindazole (1 equivalent) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the reaction vessel (typically via a balloon or a controlled hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude aminoindazole. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Safety Precautions:

-

Palladium on carbon is flammable, especially when saturated with hydrogen. Handle with care and do not allow it to dry in the air.

-

Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

Biological Activity and Signaling Pathways

Indazole derivatives are well-recognized as privileged scaffolds in the development of protein kinase inhibitors. Many of these compounds target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A prominent target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.[2][3][4][5][6]

The inhibition of VEGFR-2 by indazole derivatives blocks the downstream signaling cascade, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis. The general mechanism involves the competitive binding of the indazole inhibitor to the ATP-binding site of the VEGFR-2 kinase domain.[7]

Below is a diagram representing the VEGFR-2 signaling pathway and the point of inhibition by a generic indazole-based inhibitor.

References

- 1. 7-Amino-1H-indazol-6-OL | C7H7N3O | CID 135742469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery of Indazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] This technical guide provides an in-depth review of the key literature surrounding the discovery and development of indazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, biological evaluation techniques, and the structure-activity relationships (SAR) that have driven the success of this important class of molecules.

I. Synthesis of Indazole Derivatives: Key Methodologies

The versatile biological activities of indazole derivatives have spurred the development of numerous synthetic routes to access this heterocyclic system.[5] The choice of synthetic strategy often depends on the desired substitution pattern on the indazole core.

General Synthesis of the Indazole Core

Several classical and modern methods are employed for the construction of the indazole ring. A common approach involves the cyclization of ortho-substituted phenylhydrazines. For instance, the Fischer indole synthesis can be adapted to produce indazoles.

A widely used laboratory-scale synthesis involves the reaction of a 2-halobenzonitrile with hydrazine, followed by cyclization. This method is particularly useful for the preparation of 3-aminoindazoles, which are key intermediates for many kinase inhibitors.

Experimental Protocol: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles

This protocol describes a general two-step synthesis of substituted 3-aminoindazoles.

-

Step 1: Palladium-Catalyzed Arylation.

-

To a solution of the 2-bromobenzonitrile in an appropriate solvent (e.g., toluene or dioxane), add benzophenone hydrazone, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Acidic Deprotection and Cyclization.

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

-

Add a strong acid (e.g., hydrochloric acid or sulfuric acid) and heat the mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final 3-aminoindazole derivative by recrystallization or column chromatography.

-

Synthesis of Marketed Indazole-Containing Drugs

The following sections provide an overview of the synthetic approaches for prominent indazole-based drugs.

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[6] Its synthesis involves a convergent approach, with the key step being a Suzuki coupling to form the indazole core.[7]

Simplified Synthetic Scheme for Axitinib:

Caption: A simplified synthetic workflow for Axitinib.

A detailed laboratory-scale preparation of Axitinib has been reported involving two CuI-catalyzed coupling reactions.[6]

Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[8] A common synthetic route involves the coupling of a substituted pyrimidine with a functionalized indazole.[4][9]

Simplified Synthetic Scheme for Pazopanib:

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. kumc.edu [kumc.edu]

- 3. protocols.io [protocols.io]

- 4. rroij.com [rroij.com]

- 5. docs.research.missouri.edu [docs.research.missouri.edu]

- 6. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 7. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features and synthetic tractability have led to the development of a wide array of substituted derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of substituted 1H-indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Anticancer Activity

Substituted 1H-indazoles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted 1H-indazole derivatives has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. A selection of promising compounds and their reported IC50 values are presented in Table 1.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [1][2] |

| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [3][4] |

| 6o | 1H-indazole-3-amine derivative | A549 (Lung) | >50 | [3] |

| 6o | 1H-indazole-3-amine derivative | PC-3 (Prostate) | >50 | [3] |

| 6o | 1H-indazole-3-amine derivative | HepG2 (Liver) | >50 | [3] |

| 2f | Indazole derivative | 4T1 (Breast) | 0.23 - 1.15 | [5] |

Experimental Protocols for Anticancer Activity Assessment

The in vitro cytotoxicity of 1H-indazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays.

-

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 1H-indazole derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

-

SRB Assay Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye, and the bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

-

Western blotting is a key technique to investigate the molecular mechanisms of apoptosis induced by 1H-indazole derivatives.

-

Protocol for Detection of Apoptosis-Related Proteins:

-

Protein Extraction: Cancer cells are treated with the 1H-indazole derivative for a specified time, and then lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, p53, and MDM2.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways in Anticancer Activity

Several 1H-indazole-3-amine derivatives have been shown to exert their anticancer effects by modulating the p53/MDM2 signaling pathway.[4] The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation. Inhibition of the MDM2-p53 interaction can lead to the stabilization and activation of p53, resulting in cancer cell death.

Caption: p53/MDM2 pathway modulation by 1H-indazole derivatives.

The Extracellular signal-Regulated Kinase (ERK) pathway is another important target for anticancer drug development. Some 1H-indazole amide derivatives have been identified as potent inhibitors of ERK1/2.[6] The ERK pathway is often hyperactivated in cancer, promoting cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Solubility profile of 1-Amino-1h-indazol-7-ol in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Amino-1H-indazol-7-ol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document outlines a detailed experimental protocol for its determination in common laboratory solvents. Furthermore, it presents an inferred qualitative solubility profile based on the known characteristics of structurally similar compounds. This guide also includes a proposed signaling pathway relevant to the broader class of aminoindazoles and a clear workflow for solubility assessment.

Inferred Solubility Profile

Generally, the presence of both amino (-NH2) and hydroxyl (-OH) groups suggests an increased capacity for hydrogen bonding, which typically enhances solubility in polar protic solvents like water and alcohols.[1] For instance, related compounds such as 6-Amino-1H-indazole are reported to be slightly soluble in water and soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO). Kinase inhibitors, a class to which many aminoindazole derivatives belong, are often dissolved in DMSO for in vitro assays.[2][3]

Based on these observations, the following qualitative solubility profile for this compound is proposed:

| Solvent | Inferred Qualitative Solubility | Rationale |

| Water | Slightly Soluble to Soluble | The polar amino and hydroxyl groups can form hydrogen bonds with water molecules, promoting solubility. However, the fused aromatic ring system of the indazole core is hydrophobic and may limit extensive solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many kinase inhibitors.[2][3] |

| Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the amino and hydroxyl groups of the molecule. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |

| Acetonitrile | Sparingly Soluble to Slightly Soluble | Acetonitrile is a polar aprotic solvent but is generally less effective at dissolving compounds with strong hydrogen bonding capabilities compared to DMSO or alcohols. |

| Tetrahydrofuran (THF) | Sparingly Soluble | THF is a less polar solvent compared to the others listed and is expected to be a poorer solvent for this polar compound. |

It is imperative to experimentally verify these inferred solubilities. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a standard and robust methodology for determining the equilibrium solubility of this compound in various laboratory solvents. This protocol is based on the widely used shake-flask method.[4]

Materials:

-

This compound (solid form, high purity)

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, THF) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Mandatory Visualizations

To further elucidate the context and practical application of this technical guide, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: A potential signaling pathway inhibited by aminoindazole-based compounds.

References

- 1. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Safety, Handling, and Storage of 7-Amino-1H-indazole

Disclaimer: Information regarding the specific compound "1-Amino-1h-indazol-7-ol" was not available. This guide pertains to the structurally related compound 7-Amino-1H-indazole (CAS No. 21443-96-9) . The information provided herein should be used as a reference for a similar chemical structure and not as a direct substitute for a specific safety data sheet for this compound. Researchers and drug development professionals should exercise extreme caution and conduct a thorough risk assessment before handling any chemical.

This technical guide provides comprehensive safety, handling, and storage information for 7-Amino-1H-indazole, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 7-Amino-1H-indazole is presented in the table below.

| Property | Value |

| Synonyms | 1H-Indazol-7-amine |

| CAS Number | 21443-96-9 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | Tan powder |

| Melting Point | 164 - 164.5 °C (327.2 - 328.1 °F)[1] |

| Purity | >95% to 97% |

Hazard Identification and Classification

7-Amino-1H-indazole is classified as a hazardous chemical. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Safety and Handling Procedures

Proper handling of 7-Amino-1H-indazole is crucial to minimize exposure and ensure a safe working environment.

A diagram illustrating the necessary personal protective equipment for handling this chemical is provided below.

References

Methodological & Application

Application Notes and Protocols for 1-Amino-1h-indazol-7-ol Analogs in Medicinal Chemistry

Disclaimer: Due to the limited availability of specific experimental data for 1-Amino-1h-indazol-7-ol in the public domain, these application notes and protocols are based on closely related structural analogs, primarily from the pyrazolo[3,4-b]pyridine class. These compounds share a similar bicyclic heteroaromatic core and are known to exhibit significant activity in medicinal chemistry, particularly as kinase inhibitors. The methodologies provided are intended to serve as a comprehensive guide for researchers interested in the synthesis and evaluation of similar small molecules.

Overview and Potential Applications

The indazole and pyrazolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these scaffolds have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Anticancer Activity: Many derivatives have shown potent inhibitory effects against various cancer cell lines.[2][3]

-

Kinase Inhibition: These scaffolds are frequently employed in the design of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases.[4][5][6]

-

Anti-inflammatory and Antimicrobial Properties: Certain analogs have also been investigated for their potential in treating inflammatory conditions and microbial infections.[7][8]

The presence of amino and hydroxyl groups on the bicyclic core, as in this compound, offers key hydrogen bonding features that can be exploited for potent and selective interactions with biological targets.

Synthesis of a Representative Analog: 1H-Pyrazolo[3,4-b]pyridine Derivatives

A general and efficient method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[9] Further modifications can be introduced through various modern synthetic methodologies.

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives[6]

This protocol describes a general palladium-catalyzed cross-coupling reaction to introduce substituents onto the pyrazolo[3,4-b]pyridine core, a common strategy to build a library of analogs for structure-activity relationship (SAR) studies.

Materials:

-

Substituted 5-bromo-1H-pyrazolo[3,4-b]pyridine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a reaction vessel, add the substituted 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1H-pyrazolo[3,4-b]pyridine derivative.

Caption: Synthetic workflow for a substituted pyrazolopyridine.

Biological Evaluation: Kinase Inhibitory Activity

The following protocol is a representative method for evaluating the kinase inhibitory activity of synthesized compounds, specifically targeting TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling.[6]

Experimental Protocol: Z'-LYTE™ Kinase Assay[6]

This is a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

TBK1 kinase (e.g., Thermo Scientific, A31513)

-

Substrate peptide (specific for the kinase)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Development reagent

-

Stop reagent

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Add 4 ng of TBK1 kinase to each well of a 384-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding 4 µM of the substrate peptide and 100 µM ATP.

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Add 5 µL of the development reagent to each well and incubate for another hour.

-

Stop the reaction by adding 5 µL of the stop reagent.

-

Measure the fluorescence signals using a suitable plate reader.

-

Calculate the percent inhibition and subsequently the IC50 values for each compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and kinases.

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | - | - | A-549 (Lung) | 2.9 | [2] |

| HEPG2 (Liver) | 2.6 | [2] | |||

| HCT-116 (Colon) | 2.3 | [2] | |||

| 15y | TBK1 Kinase | 0.0002 | - | - | [6] |

| Compound 4 | CDK2/cyclin A2 | 0.24 | - | - | [10] |

| Compound 49 | B-RafV600E | < 0.05 | - | - | [4] |

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the TBK1 signaling pathway, which is a potential target for compounds with the pyrazolo[3,4-b]pyridine scaffold.

Caption: Simplified TBK1 signaling pathway and point of inhibition.

References

- 1. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 1-Amino-1H-indazol-7-ol Derivatives as FGFR Inhibitors in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 1-Amino-1H-indazol-7-ol derivatives and related amino-indazole compounds as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) in the context of cancer research. While specific data for the this compound scaffold is emerging, the methodologies and data presented herein are based on closely related and well-characterized amino-indazole analogs, offering a robust framework for the evaluation of this promising class of inhibitors.

Introduction to FGFR Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases has become a significant area of focus in oncology drug discovery. Amino-indazole scaffolds have emerged as a promising structural motif for the development of potent and selective FGFR inhibitors.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple intracellular signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which ultimately drive cellular responses.

Caption: The FGFR signaling pathway, illustrating the major downstream cascades.

Quantitative Data for Amino-Indazole FGFR Inhibitors

The following tables summarize the in vitro inhibitory activity of representative amino-indazole derivatives against FGFR kinases and their anti-proliferative effects on various cancer cell lines. This data provides a benchmark for evaluating novel this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Representative Amino-Indazole Derivatives

| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |

| 7n | 15.0 | - | - | [3] |

| 7r | 2.9 | - | - | [3] |

| 2a | <4.1 | 2.0 ± 0.8 | - | [3] |

| 9d | 15.0 | - | - | [1] |

| 9u | 3.3 | - | - | [1] |

| 8e | 56.4 | 35.2 | 95.5 | [2] |

Table 2: Anti-proliferative Activity (IC50, nM) of Representative Amino-Indazole Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 7r | KG1 | Acute Myeloid Leukemia | - | [3] |

| 2a | KG1 | Acute Myeloid Leukemia | 25.3 ± 4.6 | [3] |

| 2a | SNU16 | Gastric Cancer | 77.4 ± 6.2 | [3] |

| 9d | - | - | 785.8 | [1] |

| 9u | - | - | 468.2 | [1] |

| 8e | SNU-16 | Gastric Cancer | 710 | [2] |

| 8e | MCF-7 | Breast Cancer | 1260 | [2] |

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives and their analogs.

General Synthetic Scheme for this compound Derivatives

While a specific, published synthesis for this compound was not identified, a plausible retro-synthetic analysis suggests a route starting from a substituted 2-methyl-3-nitroaniline derivative. The general approach for synthesizing substituted indazoles often involves the cyclization of a hydrazine derivative.

Caption: A generalized workflow for the synthesis of amino-indazole derivatives.

Protocol: Synthesis of a 1H-Indazol-3-amine Scaffold (General Procedure)

This protocol is adapted from the synthesis of related 1H-indazol-3-amine derivatives and may require optimization for the this compound scaffold.

-

Step 1: Synthesis of the Hydrazine Intermediate:

-

To a solution of the appropriately substituted 2-fluoro-benzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

-

Step 2: Cyclization to form the Indazole Ring:

-

Suspend the hydrazine intermediate in a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the mixture to a high temperature (e.g., 250 °C) for a specified period to effect cyclization.

-

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel.

-

Biochemical Assay: FGFR Kinase Inhibition

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by the FGFR kinase.

-

Reagent Preparation:

-

Prepare a 1X kinase assay buffer.

-

Dilute the FGFR enzyme and the biotinylated substrate peptide to the desired concentrations in the kinase assay buffer.

-

Prepare a serial dilution of the this compound derivative or other test compounds in DMSO, and then dilute further in kinase assay buffer.

-

Prepare the detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665) in the detection buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add the test compound solution.

-

Add the FGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding the ATP/substrate peptide mixture.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Assay: Anti-proliferative Activity

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][7][8]

-

Cell Seeding:

-

Harvest cancer cells and determine the cell concentration using a hemocytometer.

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of the this compound derivative or other test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

After the incubation, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

-

In Vivo Evaluation: Xenograft Tumor Models

Protocol: Subcutaneous Xenograft Model in Nude Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound derivatives.

-

Cell Implantation:

-

Harvest cancer cells known to have FGFR pathway activation.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the this compound derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

The this compound scaffold represents a potentially valuable starting point for the development of novel FGFR inhibitors for cancer therapy. The protocols and data provided in these application notes, based on well-established amino-indazole analogs, offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising class of compounds. Through rigorous in vitro and in vivo testing, the efficacy and selectivity of these derivatives can be thoroughly investigated, paving the way for the development of next-generation targeted cancer therapies.

References

- 1. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Use of Amino-Indazoles in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in clinically approved drugs and investigational agents, particularly kinase inhibitors. Its rigid bicyclic structure and hydrogen bonding capabilities make it an ideal starting point for FBDD campaigns.

The Indazole Scaffold in FBDD

The indazole core offers several advantages as a fragment:

-

Structural Rigidity: The bicyclic system provides a well-defined shape, reducing conformational entropy upon binding.

-

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the amino substituent can act as both hydrogen bond donors and acceptors, facilitating key interactions with protein targets.[6]

-

Synthetic Tractability: The indazole ring is amenable to chemical modification at multiple positions, allowing for straightforward fragment evolution into more potent leads.[7][8]

-

Favorable Physicochemical Properties: Indazole-based fragments generally adhere to the "Rule of Three," possessing low molecular weight, a moderate number of hydrogen bond donors/acceptors, and acceptable lipophilicity.

Physicochemical Properties of a Representative Fragment: 3-Aminoindazole

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [9] |

| Molecular Weight | 133.15 g/mol | [9] |

| XLogP3 | 1.2 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Rotatable Bonds | 0 | [9] |

Fragment-Based Drug Discovery Workflow

The FBDD process is iterative and can be broadly categorized into four main stages: Fragment Library Screening, Hit Validation, Structural Characterization, and Fragment-to-Lead Evolution.

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify binding events in real-time.[10][11]

Objective: To identify fragments from a library that bind to the target protein (e.g., PDK1).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified target protein (e.g., PDK1)

-

Fragment library dissolved in DMSO

Methodology:

-

Protein Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

-

Inject the purified PDK1 protein diluted in immobilization buffer to achieve a target immobilization level (e.g., 3000-5000 Response Units, RU).

-

Deactivate the remaining active esters with ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

-

Fragment Screening:

-

Prepare fragment solutions in running buffer at a high concentration (e.g., 200-500 µM), ensuring the final DMSO concentration is consistent and low (e.g., <5%).

-

Inject each fragment solution over the protein and reference flow cells for a defined contact time (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).[12]

-

Monitor the binding response in real-time.

-

A short dissociation phase follows the injection.

-

Regenerate the surface if necessary with a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal.

-

Fragments showing a significant and specific binding response above a defined threshold are considered primary hits.

-

Data Presentation:

| Fragment ID | Structure | Concentration (µM) | Binding Response (RU) | Hit? (Y/N) |

| F001 | 3-aminoindazole | 400 | 55 | Y |

| F002 | ... | 400 | 5 | N |

| ... | ... | 400 | ... | ... |

Protocol 2: Hit Validation and Characterization using NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD as it can detect weak binding and provide structural information about the binding site.[13][14] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Objective: To confirm the binding of primary hits and map their binding site on the target protein.

Materials:

-

NMR spectrometer (≥600 MHz) with a cryoprobe

-

Uniformly ¹⁵N-labeled purified target protein (e.g., PDK1)

-

NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

-

Fragment hits from the primary screen

Methodology:

-

Reference Spectrum:

-

Prepare a sample of ¹⁵N-labeled PDK1 (e.g., 50-100 µM) in NMR buffer.

-

Acquire a 2D ¹H-¹⁵N HSQC reference spectrum. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

-

Fragment Titration:

-

Add a small aliquot of a concentrated stock solution of the fragment hit (e.g., 3-aminoindazole) to the protein sample.

-

Acquire another 2D ¹H-¹⁵N HSQC spectrum.

-

Repeat the addition of the fragment to obtain a titration series (e.g., protein:fragment ratios of 1:1, 1:5, 1:10).

-

-

Data Analysis:

-

Overlay the spectra from the titration with the reference spectrum.

-

Chemical Shift Perturbations (CSPs): Amide peaks corresponding to residues in or near the binding site will show a shift in their position upon fragment binding. These are CSPs.

-

The magnitude of the CSPs can be used to map the binding site on a known 3D structure of the protein.

-

The dissociation constant (K_D) can be estimated by fitting the CSP data to a binding isotherm.

-

Data Presentation:

| Fragment Hit | K_D (µM) | Residues with Significant CSPs | Binding Site Location |

| 3-aminoindazole | 311 | A162, S160, V96, L155 | Adenine (ATP-binding) pocket |

(Data for 3-aminoindazole binding to PDK1 is illustrative based on published findings)[1]

Protocol 3: Structural Elucidation by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for the subsequent lead optimization phase.[15][16]

Objective: To determine the three-dimensional structure of the fragment bound to the target protein.

Methodology:

-

Protein Crystallization:

-

Obtain high-quality crystals of the target protein (e.g., PDK1) using techniques like vapor diffusion.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer the protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

-

Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.

-

Analyze the electron density maps to unambiguously identify the position and orientation of the bound fragment.

-

Case Study: 3-Aminoindazole as a PDK1 Inhibitor

In the discovery of PDK1 inhibitors, a biochemical screen of a fragment library identified 3-aminoindazole as a hit.[1] Subsequent validation and characterization using NMR and X-ray crystallography confirmed its binding to the ATP-binding site of PDK1.[6] The crystal structure revealed that the 3-aminoindazole fragment formed key hydrogen bonds with the hinge residues A162 and S160.[6] This structural information was then used to guide the "fragment-to-lead" evolution, where the 3-aminoindazole core was elaborated, leading to the discovery of a potent lead compound with significantly improved affinity.[1]

Relevant Signaling Pathway: PI3K/PDK1/AKT

Caption: The PI3K/PDK1/AKT signaling pathway, a key regulator of cell survival and proliferation.

References

- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. dhvi.duke.edu [dhvi.duke.edu]

- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]

- 16. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

Application Note: Protocols for Regioselective N-alkylation of the 1H-Indazole Ring System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle featured in numerous pharmaceutical agents and bioactive compounds, often serving as a bioisostere of indole.[1][2] The therapeutic efficacy of these compounds is frequently dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring. Direct N-alkylation of the 1H-indazole system typically yields a mixture of N1 and N2-alkylated regioisomers, posing significant challenges for synthesis and purification.[3][4] Achieving regioselectivity is therefore a critical objective in the synthesis of indazole-containing drug candidates.

This application note provides detailed protocols and a summary of reaction conditions for the selective N-alkylation of the 1H-indazole ring, focusing on methods to favor either the N1 or N2 position. The regiochemical outcome is influenced by a combination of factors including the electronic and steric properties of substituents on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent.[5]

Factors Influencing N1 vs. N2 Regioselectivity

The alkylation of 1H-indazole proceeds via the formation of an indazolide anion, which is a mesomeric species. The selectivity of the subsequent alkylation is a delicate balance of several factors:

-

Steric Hindrance: Bulky substituents, particularly at the C7 position, can hinder attack at the adjacent N1 position, thereby favoring N2-alkylation.

-

Electronic Effects: Electron-withdrawing groups on the benzene ring, especially at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent N2 regioselectivity (≥ 96%).[5] Conversely, certain electron-deficient indazoles with substituents at the C3 position can exhibit high N1-selectivity.[3]

-

Base and Counter-ion: The choice of base is critical. Sodium hydride (NaH) in an aprotic solvent like THF often favors N1-alkylation.[1][5] This is sometimes attributed to the coordination of the Na⁺ cation between the N2-atom and an electron-rich atom in a C3 substituent, directing the alkylating agent to the N1 position.[3] Cesium bases, like cesium carbonate (Cs₂CO₃), can also promote N1-alkylation, potentially through a chelation mechanism.[3][6]

-

Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF can lead to mixtures of isomers, while less polar solvents like THF can enhance selectivity for the N1 position when used with bases like NaH.[2][5]

-

Alkylation Conditions: Mitsunobu reaction conditions (using reagents like DEAD or DIAD and PPh₃) generally show a strong preference for the formation of the N2-regioisomer.[2][5]

The diagram below illustrates the key factors that direct the alkylation towards the N1 or N2 position.

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Protocols for N-Alkylation

The following section details standardized protocols for achieving selective N1 and N2-alkylation of the 1H-indazole ring system.

This protocol is optimized for achieving high N1-selectivity and is effective for a range of indazoles, particularly those with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups, where >99% N1 regioselectivity has been observed.[1][5]

Experimental Workflow Diagram

Caption: General workflow for N1-selective alkylation of 1H-indazole.

Detailed Methodology:

-

To a solution of the substituted 1H-indazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise to the cooled suspension.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.

The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles, often showing a strong preference for the N2-isomer.[2][5] This method is particularly useful when the desired product is the kinetically favored N2-regioisomer.

Detailed Methodology:

-

In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise over 15-20 minutes. An exothermic reaction is often observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, so careful chromatography is required.

Summary of Reaction Conditions and Regioselectivity

The choice of reagents and conditions dramatically impacts the N1:N2 product ratio. The following tables summarize findings from various studies to guide reaction optimization.

Table 1: Effect of Base and Solvent on Alkylation of 1H-Indazole with n-pentyl bromide

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Reference |

| 1 | Cs₂CO₃ (1.5) | DMF | 20 | 16 | 1.5 : 1 | [2] |

| 2 | K₂CO₃ (1.5) | DMF | 20 | 16 | 1.2 : 1 | [2] |

| 3 | NaH (1.2) | DMF | 20 | 2 | 1.2 : 1 | [2] |

| 4 | NaH (1.2) | THF | 20 | 2 | 9.0 : 1 | [2][5] |

Table 2: Regioselectivity under Different Optimized Protocols

| Protocol Type | Indazole Substrate | Alkylating Agent/Reagent | Key Conditions | Predominant Isomer | Selectivity (N1:N2 or N2:N1) | Reference |

| Standard Alkylation | 3-(tert-butyl)-1H-indazole | n-pentyl bromide | NaH, THF, 20 °C | N1 | >99 : 1 | [5] |

| Standard Alkylation | 7-nitro-1H-indazole | n-pentyl bromide | NaH, THF, 20 °C | N2 | 1 : 24 | [5] |

| Mitsunobu Reaction | 3-(tert-butyl)-1H-indazole | Pentan-1-ol, DEAD, PPh₃ | THF, 0 °C to RT | N2 | 1 : 2.5 | [2][5] |

| Acid-Catalyzed | 1H-Indazole | Ethyl 2-diazoacetate | TfOH (10 mol%) | N2 | >1 : 99 | [8] |

| Microwave-Assisted | 1H-Indazole | Bromoalkyne | CuI, K₃PO₄ | N1 | N/A (Improved yields) | [9] |

Alternative Methodologies

Microwave-Assisted N-Alkylation: The use of controlled microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving yields and promoting sustainable reaction conditions.[9][10] Both N-alkylation and N-arylation reactions on the indazole core have been successfully performed using microwave irradiation, making it a valuable tool for high-throughput synthesis and library generation.[9][11]

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a practical method for N-alkylation, particularly for large-scale synthesis.[12] Using a catalyst like tetrabutylammonium bromide (TBAB) under solid-liquid or liquid-liquid conditions can facilitate the reaction between the indazolide anion and the alkylating agent, often with high yields and simplified workup procedures.[13][14]

Conclusion

The regioselective N-alkylation of 1H-indazoles is a complex but manageable challenge. High N1-selectivity can be reliably achieved using sodium hydride in THF, especially for indazoles with specific C3-substituents. Conversely, N2-alkylation is favored under Mitsunobu conditions or for substrates bearing strong electron-withdrawing groups at the C7-position. By carefully selecting the appropriate reaction conditions based on the substrate's electronic and steric profile, researchers can effectively control the regiochemical outcome and streamline the synthesis of targeted indazole derivatives for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jchr.org [jchr.org]

- 11. researchgate.net [researchgate.net]

- 12. phasetransfer.com [phasetransfer.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Purity Quantification of 1-Amino-1h-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methodologies for the precise quantification of 1-Amino-1h-indazol-7-ol purity. The protocols provided are designed for implementation in quality control, process development, and research laboratories.

Introduction

This compound is a heterocyclic amine of significant interest in pharmaceutical research and development. Accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of downstream applications. This document outlines three robust analytical methods for quantifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with derivatization (GC), and quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation: Purity Analysis Summary

The following table summarizes representative purity data for three hypothetical batches of this compound, as determined by the analytical methods detailed in this document.

| Batch Number | HPLC Purity (%) | GC Purity (%) | qNMR Purity (mol/mol %) | Major Impurity Profile (by HPLC, >0.1%) |

| A-2025-001 | 99.5 | 99.4 | 99.6 | Impurity A (0.2%), Impurity B (0.15%) |

| A-2025-002 | 98.8 | 98.7 | 98.9 | Impurity A (0.5%), Impurity C (0.3%) |

| B-2025-001 | 99.8 | 99.7 | 99.9 | Impurity B (0.1%) |

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine analysis of this compound purity and the quantification of related impurities.

3.1.1. Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

3.1.2. Chromatographic Conditions

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

3.1.3. Sample Preparation

-

Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Filter the solution through a 0.45 µm syringe filter before injection.

3.1.4. Data Analysis The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Method 2: Gas Chromatography with Silylation (GC)

Due to the low volatility of this compound, derivatization is required prior to GC analysis. Silylation is a common and effective technique for this purpose.

3.2.1. Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

3.2.2. GC Conditions

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Inlet Temperature: 280 °C

-

Injection Mode: Split (20:1)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 320 °C

3.2.3. Derivatization and Sample Preparation

-

Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

-

Add 200 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

3.2.4. Data Analysis Purity is determined by the area percent of the derivatized this compound peak.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[1][2] An internal standard of known purity is used for quantification.[3][4][5]

3.3.1. Materials and Reagents

-

This compound sample

-

Maleic acid (certified internal standard, purity > 99.9%)

-

Dimethyl sulfoxide-d6 (DMSO-d6) with 0.05% v/v Tetramethylsilane (TMS)

3.3.2. NMR Acquisition Parameters

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d6

-

Pulse Program: Standard 90° pulse

-

Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)

-

Number of Scans: 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest)

3.3.3. Sample Preparation

-

Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

-

Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

-

Transfer the solution to an NMR tube.

3.3.4. Data Analysis

-

Identify a well-resolved signal from this compound and the signal from the internal standard (maleic acid, singlet at ~6.3 ppm).

-

Integrate both signals accurately.

-

Calculate the purity using the following formula:

Purity (mol/mol %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_analyte) * P_IS * 100

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

m = mass

-

MW = Molecular weight

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard (Maleic Acid)

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall analytical workflow and the logical relationship between the different purity assessment methods.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]

Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminoindazole Intermediates in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminoindazole and its derivatives are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a wide array of therapeutic agents. These compounds are integral to the development of drugs targeting various diseases, including cancer and viral infections. The synthesis of these intermediates on a large scale, with high purity and yield, is a critical step in the drug development pipeline. These application notes provide detailed protocols for two robust and scalable methods for the synthesis of 3-aminoindazole intermediates, alongside relevant biological context and data.

Method 1: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

This protocol details a two-step synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the production of the HIV-1 capsid inhibitor, Lenacapavir. The synthesis starts from the readily available and inexpensive 2,6-dichlorobenzonitrile.[1][2]

Experimental Protocol

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

A solution of 2,6-dichlorobenzonitrile is treated with a brominating agent to regioselectively install a bromine atom, yielding 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Heterocycle Formation with Hydrazine

The resulting 3-bromo-2,6-dichlorobenzonitrile is then reacted with hydrazine hydrate in a pressure reactor to facilitate a nucleophilic aromatic substitution and subsequent cyclization, affording the desired 7-bromo-4-chloro-1H-indazol-3-amine.[1]

To a degassed 1 L Parr reactor, add 3-bromo-2,6-dichlorobenzonitrile (80.0 g, 1 eq., 296 mmol), hydrazine hydrate (76 mL, 4 eq., 1.2 mol), and 2-MeTHF (400 mL) at room temperature. The reaction mixture is then heated to 105 °C and stirred for 18 hours. After completion, the mixture is cooled to 25 °C. Water (240 mL) is added, and the mixture is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with brine (300 mL), dried, and concentrated to yield the product.[1]

Quantitative Data

| Starting Material | Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 2,6-dichlorobenzonitrile | 3-bromo-2,6-dichlorobenzonitrile | Brominating Agent | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| 3-bromo-2,6-dichlorobenzonitrile | 7-bromo-4-chloro-1H-indazol-3-amine | Hydrazine hydrate | 2-MeTHF | 105 °C | 18 | 38-45 (overall) | >95 |

Logical Workflow

Method 2: General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles

This protocol describes a versatile and efficient two-step synthesis of a variety of substituted 3-aminoindazoles starting from 2-bromobenzonitriles. This method utilizes a palladium-catalyzed arylation followed by an acidic deprotection and cyclization sequence.[3]

Experimental Protocol

Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone

This step involves the coupling of a 2-bromobenzonitrile with benzophenone hydrazone in the presence of a palladium catalyst and a phosphine ligand.

A mixture of the substituted 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.2 equiv), cesium carbonate (1.4 equiv), and BINAP (0.03 equiv) is placed in a flask. Toluene (5 mL/mmol of 2-bromobenzonitrile) and Pd(OAc)₂ (0.02 equiv) are added. The mixture is stirred at 100 °C under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with ethyl acetate, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to give the corresponding 2-((diphenylmethylene)hydrazinyl)benzonitrile derivative.

Step 2: Acidic Deprotection and Cyclization

The intermediate hydrazone is then treated with an acid to remove the benzophenone protecting group and facilitate the cyclization to the 3-aminoindazole product.